1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Overview
Description
1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound known for its complex structure and diverse functionality. This compound features a unique combination of a piperazine ring, triazolopyrimidine core, and various substituents, making it of significant interest in scientific research and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine moiety and various substituents. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but is optimized for scale and efficiency. The use of automated reactors, continuous flow systems, and advanced purification techniques ensures high yield and purity, essential for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: : Involves reagents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
Reduction: : Utilizes agents such as lithium aluminum hydride or sodium borohydride, producing reduced forms of the compound.
Substitution: : Occurs with halogens or other nucleophiles, resulting in substituted analogs.
Common Reagents and Conditions
Reactions typically occur under controlled conditions with specific reagents:
Oxidation: : Reagents like potassium permanganate in aqueous conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The products formed depend on the type of reaction:
Oxidized derivatives: : Higher oxidation states of the parent compound.
Reduced forms: : Compounds with reduced functional groups.
Substituted analogs: : Derivatives with various substituents replacing original functional groups.
Scientific Research Applications
1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is utilized in several scientific fields:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: : Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, or nucleic acids that are essential for its biological activity.
Pathways Involved: : Metabolic or signaling pathways influenced by the compound's presence, leading to its effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-(4-tert-butylbenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine stands out due to its unique substituents and functional groups. Similar compounds include:
1-(4-tert-butylbenzoyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Contains a chlorophenyl group instead of a methoxyphenyl.
1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Features a fluorophenyl group as the main substituent. These similar compounds highlight the versatility and potential modifications possible with the triazolopyrimidine scaffold.
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Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-26(2,3)19-7-5-18(6-8-19)25(34)32-15-13-31(14-16-32)23-22-24(28-17-27-23)33(30-29-22)20-9-11-21(35-4)12-10-20/h5-12,17H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILQMCPAVLUXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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